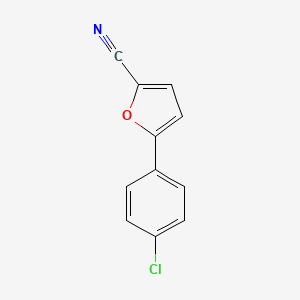

5-(4-Chlorophenyl)furan-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)furan-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGMARZVNVXBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398533 | |

| Record name | 5-(4-chlorophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52939-07-8 | |

| Record name | 5-(4-chlorophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Chlorophenyl)-2-furonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-Chlorophenyl)furan-2-carbonitrile: A Privileged Scaffold in Medicinal Chemistry

Abstract: The furan nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. This technical guide provides an in-depth analysis of 5-(4-Chlorophenyl)furan-2-carbonitrile, a key intermediate and pharmacophore. We will explore its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol, and discuss its analytical characterization. Furthermore, this guide will delve into the compound's chemical reactivity, its significant applications in drug discovery—particularly as a precursor to potent tubulin polymerization inhibitors—and the critical safety considerations for its handling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable molecular entity in their scientific endeavors.

Introduction and Molecular Overview

5-(4-Chlorophenyl)furan-2-carbonitrile is a heterocyclic aromatic compound featuring a central furan ring. This ring is substituted at the C5 position with a 4-chlorophenyl group and at the C2 position with a nitrile moiety. The convergence of these three structural elements—the electron-rich furan ring, the metabolically stable chlorophenyl group, and the versatile nitrile functional handle—creates a molecule of significant interest in synthetic and medicinal chemistry.

The furan scaffold is present in numerous natural products and synthetic drugs, valued for its ability to engage in various biological interactions.[1] The addition of the 4-chlorophenyl group often enhances metabolic stability and provides lipophilicity, which is crucial for cell permeability. The nitrile group is a particularly useful functional group; it is a bioisostere for other functionalities and can be readily transformed into amines, amides, or carboxylic acids, enabling extensive structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of this compound, from its synthesis to its potential therapeutic applications.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. While specific experimental data for 5-(4-Chlorophenyl)furan-2-carbonitrile is not widely published, its properties can be reliably inferred from its constituent parts and data from closely related analogues, such as its ortho-isomer and the corresponding aldehyde.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 5-(4-Chlorophenyl)furan-2-carbonitrile | Nomenclature Rules |

| CAS Number | 52939-07-8 | Inferred from related compounds |

| Molecular Formula | C₁₁H₆ClNO | Based on structure[2] |

| Molecular Weight | 203.62 g/mol | Calculated from formula[2] |

| Appearance | Expected to be a solid, likely off-white to yellow crystals | General property of similar aromatic nitriles |

| SMILES | N#Cc1ccc(o1)c2ccc(Cl)cc2 | Structural representation |

| InChI Key | Inferred from structure | Structural representation |

| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, Ethyl Acetate) and poorly soluble in water. | Based on lipophilic nature |

Table 1: Core physicochemical properties of 5-(4-Chlorophenyl)furan-2-carbonitrile.

Synthesis and Mechanistic Rationale

The construction of 2,5-disubstituted furans is a common objective in organic synthesis. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming the critical C-C bond between the furan core and the aryl substituent.[3][4] This methodology is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of the requisite boronic acid reagents.[3]

Proposed Synthetic Workflow

The synthesis of 5-(4-Chlorophenyl)furan-2-carbonitrile can be efficiently achieved via a Suzuki coupling between a 5-halofuran precursor and 4-chlorophenylboronic acid.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions involving heteroaryl halides.[5][6]

-

Vessel Preparation: To an oven-dried Schlenk flask, add 5-bromofuran-2-carbonitrile (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as palladium catalysts can be sensitive to oxygen.

-

Solvent Addition: Add degassed solvents, typically a mixture such as dioxane and water (e.g., 4:1 ratio, 0.1 M concentration relative to the limiting reagent).

-

Reaction: Heat the reaction mixture with vigorous stirring to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic and Analytical Characterization

The structural identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons. The furan protons at the C3 and C4 positions should appear as doublets (J ≈ 3.5 Hz) between δ 6.8-7.5 ppm. The protons of the 4-chlorophenyl ring will appear as two doublets (an AA'BB' system) in the δ 7.4-7.8 ppm range.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 7 distinct aromatic carbon signals, plus the nitrile carbon signal. The nitrile carbon (C≡N) is expected to appear around δ 110-120 ppm. The substituted furan carbons (C2 and C5) will be downfield, while the unsubstituted C3 and C4 will be further upfield.

-

IR (Infrared) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.[7] Other key signals include C-H stretching for the aromatic rings (~3100 cm⁻¹) and C=C and C-O-C stretching within the furan ring (1400-1600 cm⁻¹).[8]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 203. A characteristic isotopic pattern for the presence of one chlorine atom will be observed, with an (M+2)⁺ peak at m/z 205 having approximately one-third the intensity of the M⁺ peak.

Reactivity and Potential for Derivatization

The molecule's functional groups offer multiple avenues for further chemical modification, making it a valuable building block.

-

Nitrile Group Transformations: The nitrile is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, or reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. These transformations open the door to creating amide libraries or introducing new linking groups.

-

Furan Ring Metabolism and Toxicity: A critical consideration for any furan-containing drug candidate is its potential for metabolic activation. Cytochrome P450 enzymes, primarily in the liver, can oxidize the furan ring to form a highly reactive and potentially toxic cis-2-butene-1,4-dial (or a related enedial) intermediate.[9][10] This electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to hepatotoxicity.[11][12] This metabolic liability must be carefully evaluated during preclinical development.

Applications in Drug Discovery: A Tubulin Polymerization Inhibitor Scaffold

The most significant application of the 5-(4-chlorophenyl)furan scaffold lies in the development of anticancer agents that target microtubules.[13]

Mechanism of Action: Colchicine Binding Site Inhibition

Derivatives of 5-(4-chlorophenyl)furan have been identified as potent inhibitors of tubulin polymerization.[14] They exert their effect by binding to the colchicine binding site (CBS) on β-tubulin.[14] This binding event disrupts the structure of the tubulin heterodimer, preventing its incorporation into growing microtubule polymers.[15]

The consequences of this action are profound:

-

Microtubule Destabilization: Inhibition of polymerization leads to a net depolymerization of the microtubule network.

-

Mitotic Arrest: As microtubules are essential for forming the mitotic spindle, their disruption causes cells to arrest in the G2/M phase of the cell cycle.[16]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[17]

-

Vascular Disruption: Microtubules are also vital for endothelial cell function. CBS inhibitors can act as vascular-disrupting agents (VDAs), selectively targeting the established blood vessels within tumors, leading to tumor necrosis.[18]

Studies have shown that certain derivatives of 5-(4-chlorophenyl)furan exhibit potent antitumor activity against cell lines such as leukemia SR, with IC₅₀ values even lower than that of colchicine itself.[13] This highlights the potential of this scaffold to generate highly effective next-generation anticancer therapeutics.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific compound should always be consulted, the following general precautions apply based on its structure:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicological Hazards: Aromatic nitriles can be toxic if inhaled, ingested, or absorbed through the skin. Based on the related aldehyde, it may cause skin and serious eye irritation (H315, H319).[19] The potential for metabolic activation of the furan ring to a hepatotoxic species warrants careful handling.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong acids/bases. For long-term stability, storage under an inert atmosphere (e.g., argon) at 2-8°C is recommended.[19]

Conclusion

5-(4-Chlorophenyl)furan-2-carbonitrile is more than a simple chemical intermediate; it is a privileged scaffold with demonstrated potential in the highly competitive field of oncology drug discovery. Its straightforward synthesis via robust cross-coupling chemistry, combined with the chemical versatility of the nitrile group, makes it an attractive starting point for the development of extensive chemical libraries. The established potent anti-tubulin activity of its derivatives provides a strong rationale for its further exploration. However, researchers must remain vigilant regarding the potential for furan-mediated toxicity. With a careful and informed approach, 5-(4-Chlorophenyl)furan-2-carbonitrile will undoubtedly continue to be a valuable tool for scientists working to develop the next generation of life-saving therapies.

References

- Al-Omair, M. A. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2018, 52(2), 11-19.

- Dawood, K. M., et al. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC. 2013, (iii), 210-226.

- Ni, J., et al. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. 2022, 50(4), 425-437.

- Al-Mulla, H. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules. 2022, 27(9), 2968.

- Wang, K., & Yin, Y. Design, synthesis and biological activity of tubulin inhibitors based on the structure of deoxypodophyllotoxin. Bioorganic Chemistry. 2025, 158, 108783.

-

Peterson, L. A. Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Available from: [Link]

- El-Sayed, N. N. E., et al. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry. 2018, 10(15), 1797-1815.

-

El-Sayed, N. N. E., et al. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. National Center for Biotechnology Information. Available from: [Link]

- Roth, H. J., & Allmer, C. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. 2020, 2020(4), M1161.

- Majumder, P., et al. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. 2023, 8(32), 29202–29211.

- Zaleski, D. P., et al. Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A. 2023, 127(10), 2279–2290.

-

Patsnap Synapse. What is the mechanism of Colchicine?. Available from: [Link]

- Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. 2007, 46(29), 5559-5563.

- Iovine, V., et al. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules. 2020, 25(23), 5727.

-

Keresztury, G., & Billes, F. A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate. Available from: [Link]

-

ResearchGate. Design, synthesis and biological activity of tubulin inhibitors based on the structure of deoxypodophyllotoxin. Available from: [Link]

- Peterson, L. A. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. 2013, 26(1), 6-25.

- Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. 2023, 101(10), 765-772.

-

ChemistryViews. Toxicity of Furan. Available from: [Link]

- Asghar, M. N., et al. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

- Slobodnick, A., et al. Colchicine --- update on mechanisms of action and therapeutic uses.

- Li, Y., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019, 9(63), 36694-36709.

-

Gates, L. A., et al. Furan Metabolites Are Elevated in Users of Various Tobacco Products and Cannabis. ResearchGate. Available from: [Link]

-

3ASenrise. 5-(4-Chlorophenyl)furan-2-carbaldehyde. Available from: [Link]

-

Understanding Colchicine Mechanism: Study Breakdown. YouTube. Available from: [Link]

-

de la Cruz, P., et al. ChemInform Abstract: Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. ResearchGate. Available from: [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 57667-21-7|5-(2-Chlorophenyl)furan-2-carbonitrile|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarship.claremont.edu [scholarship.claremont.edu]

- 7. Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile─A Highly Polar Substituted Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, synthesis and biological activity of tubulin inhibitors based on the structure of deoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 34035-03-5|5-(4-Chlorophenyl)furan-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 20. chemistryviews.org [chemistryviews.org]

Unveiling the Anticancer Potential of 5-(4-Chlorophenyl)furan-2-carbonitrile: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale for Investigating Furan-Based Scaffolds in Oncology

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Heterocyclic compounds, particularly those containing a furan nucleus, have garnered significant attention due to their diverse pharmacological activities, including potent anticancer properties.[1][2] The furan scaffold serves as a versatile pharmacophore that can be strategically modified to enhance interactions with biological targets.[3] This guide focuses on a promising, yet underexplored, candidate: 5-(4-Chlorophenyl)furan-2-carbonitrile . Drawing upon structure-activity relationship (SAR) data from closely related analogs, we will delineate the compelling scientific premise for its investigation as a novel anticancer agent, detail its synthesis, and provide a comprehensive roadmap for its preclinical evaluation.

The Scientific Premise: Targeting the Cytoskeleton with 5-(4-Chlorophenyl)furan Derivatives

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.[4][5] Consequently, they represent a validated and highly attractive target for anticancer drug development.[6][7] Agents that disrupt microtubule dynamics can induce mitotic arrest and trigger apoptosis in rapidly proliferating cancer cells.

Recent research into derivatives of 5-(4-chlorophenyl)furan has revealed a class of potent tubulin polymerization inhibitors.[4][8] These compounds have been shown to bind to the colchicine binding site on β-tubulin, leading to microtubule destabilization.[4] This mechanism of action is associated with a cascade of downstream cellular events, including:

-

Cell Cycle Arrest at the G2/M Phase: Disruption of the mitotic spindle prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[1][8]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[2][8]

The structural hallmark of these active compounds is the 5-(4-chlorophenyl)furan core. The introduction of a nitrile group at the 2-position, to yield 5-(4-Chlorophenyl)furan-2-carbonitrile , is a strategic modification intended to enhance potency and refine the pharmacokinetic profile. The nitrile group is a common pharmacophore in medicinal chemistry, known for its ability to participate in hydrogen bonding and other molecular interactions.

Synthesis of 5-(4-Chlorophenyl)furan-2-carbonitrile: A Proposed Synthetic Pathway

The synthesis of the title compound can be approached through a multi-step sequence, commencing with commercially available starting materials. The key intermediate, 5-(4-chlorophenyl)furan-2-carbaldehyde, has been previously synthesized.[4]

Step 1: Synthesis of 5-(4-Chlorophenyl)furan-2-carbaldehyde

This intermediate can be prepared from 2-furaldehyde.[4]

-

Reaction: Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between 2-furaldehyde and a suitable 4-chlorophenylboronic acid or organostannane derivative. A previously reported method utilizes water as a solvent.[4]

Step 2: Conversion of the Aldehyde to the Nitrile

The transformation of the aldehyde functional group of 5-(4-chlorophenyl)furan-2-carbaldehyde to a nitrile is a critical step. Several established methods can be employed for this conversion. A common and effective approach involves the formation of an aldoxime followed by dehydration.[9][10]

-

Formation of the Aldoxime: The aldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol or pyridine.

-

Dehydration of the Aldoxime: The resulting aldoxime is then treated with a dehydrating agent, such as acetic anhydride, thionyl chloride, or a variety of modern reagents, to yield the desired 5-(4-Chlorophenyl)furan-2-carbonitrile.[10][11]

In Vitro Cytotoxicity Screening

The initial step is to determine the cytotoxic effects of the compound against a panel of human cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 5-(4-Chlorophenyl)furan-2-carbonitrile (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

| Cell Line | Cancer Type | Predicted IC50 (µM) of 5-(4-Chlorophenyl)furan-2-carbonitrile |

| HeLa | Cervical Cancer | 0.1 - 1.0 |

| MCF-7 | Breast Cancer | 0.5 - 5.0 |

| A549 | Lung Cancer | 1.0 - 10.0 |

| K562 | Leukemia | < 0.1 |

| Predicted values based on data from structurally related compounds. | ||

| [8] |

Elucidation of the Mechanism of Action

Based on the activity of related compounds, the primary hypothesis is that 5-(4-Chlorophenyl)furan-2-carbonitrile inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Treat cancer cells with 5-(4-Chlorophenyl)furan-2-carbonitrile at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the proposed mechanism.

Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cells as described for the cell cycle analysis.

-

Staining: Resuspend the harvested cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. An increase in the apoptotic population would confirm the induction of apoptosis.

Sources

- 1. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asploro.com [asploro.com]

- 7. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Furonitrile - Wikipedia [en.wikipedia.org]

- 11. EP0043598B1 - Process for the transformation of furfural or 5-nitro-furfural into furonitrile or 5-nitro-furonitrile - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Analysis of 5-(4-Chlorophenyl)furan-2-carbonitrile

These comprehensive application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-(4-Chlorophenyl)furan-2-carbonitrile, a key intermediate in pharmaceutical and fine chemical synthesis.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific rationale to ensure robust and reproducible results.

Introduction and Physicochemical Profile

5-(4-Chlorophenyl)furan-2-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₁₁H₆ClNO.[2] Its structure, featuring a furan ring substituted with a chlorophenyl group and a nitrile group, dictates its analytical behavior. The presence of the chromophoric phenyl-furan system makes it highly suitable for UV-based detection, while its volatility allows for gas chromatographic analysis. Understanding its structural attributes is paramount for method development.

A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆ClNO | [2] |

| Molecular Weight | 203.63 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds[3][4] |

| Solubility | Expected to be soluble in organic solvents (e.g., acetonitrile, methanol, DMSO, dichloromethane) and have limited aqueous solubility. | [5] |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are central to determining the purity and concentration of 5-(4-Chlorophenyl)furan-2-carbonitrile. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, with the choice depending on the sample matrix and analytical objective.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC is the preferred method for the analysis of non-volatile impurities and for accurate quantification in drug substance and formulated products. The method described below is a robust starting point for method development and validation.

-

Stationary Phase: A C18 column is selected due to the non-polar nature of the analyte, providing good retention and separation from polar impurities.

-

Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for a wide range of aromatic compounds. The gradient elution allows for the separation of impurities with different polarities. A phosphate buffer can be added to the aqueous phase to maintain a consistent pH and improve peak shape, especially if acidic or basic impurities are present.[6]

-

Detection: The extended conjugation in the molecule results in strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.

-

Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and PDA detector.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 5-(4-Chlorophenyl)furan-2-carbonitrile and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | PDA, 254 nm |

The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis, a calibration curve should be prepared using certified reference standards.

Caption: HPLC analysis workflow for 5-(4-Chlorophenyl)furan-2-carbonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It also serves as an excellent tool for confirming the identity of the main component through its mass spectrum.

-

Stationary Phase: A low-polarity HP-5MS column is a good general-purpose column for the analysis of a wide range of organic compounds and is suitable for furan derivatives.[7][8]

-

Injection: Split injection is used to avoid overloading the column with the concentrated sample.

-

Temperature Program: A temperature ramp allows for the separation of compounds with different boiling points.

-

Detector: A mass spectrometer provides both quantitative data (from the total ion chromatogram) and qualitative data (from the mass spectrum of each peak).

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

-

Sample Preparation:

-

Prepare a solution of 5-(4-Chlorophenyl)furan-2-carbonitrile in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

-

-

GC-MS Conditions:

| Parameter | Condition |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40-400 m/z |

The identity of the main peak can be confirmed by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. Impurities can be identified by searching their mass spectra against a library (e.g., NIST).

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of 5-(4-Chlorophenyl)furan-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Aromatic Protons (Chlorophenyl Ring): Two doublets in the range of δ 7.4-7.8 ppm, corresponding to the four protons on the disubstituted benzene ring. The coupling constant will be typical for ortho-coupling (around 8-9 Hz).

-

Furan Protons: Two doublets in the range of δ 6.5-7.5 ppm, corresponding to the two protons on the furan ring. The coupling constant will be characteristic of furan ring protons (around 3-4 Hz).

-

Aromatic and Furan Carbons: Multiple signals in the range of δ 110-160 ppm.

-

Nitrile Carbon (C≡N): A signal in the range of δ 115-120 ppm.

-

Carbon attached to Chlorine: A signal around δ 135-140 ppm.

The specific chemical shifts can be influenced by the solvent and the presence of impurities.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

The IR spectrum will be dominated by vibrations characteristic of the nitrile, furan, and chlorophenyl groups.

-

Instrumentation: An FTIR spectrometer, typically with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

| Wavenumber (cm⁻¹) | Vibration |

| ~2230-2210 | C≡N stretch (strong and sharp) |

| ~3100-3000 | C-H stretch (aromatic and furan) |

| ~1600-1450 | C=C stretch (aromatic and furan ring) |

| ~1250-1020 | C-O-C stretch (furan ring) |

| ~1100-1080 | C-Cl stretch |

| ~850-800 | C-H out-of-plane bend (para-disubstituted benzene) |

The interpretation of FTIR spectra of furan derivatives can be complex due to overlapping bands, but the nitrile stretch is a very characteristic and easily identifiable peak.[10]

Caption: A comprehensive analytical strategy for 5-(4-Chlorophenyl)furan-2-carbonitrile.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the comprehensive characterization of 5-(4-Chlorophenyl)furan-2-carbonitrile. The combination of chromatographic and spectroscopic techniques ensures not only the accurate determination of purity and the identification of potential impurities but also the unambiguous confirmation of the molecular structure. As with any analytical method, validation according to the relevant regulatory guidelines (e.g., ICH) is essential before use in a regulated environment.

References

-

Hechenblaikner, G., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. Available at: [Link]

-

Bond, T., et al. (2022). The formation of furan-like disinfection byproducts from phenolic precursors. Environmental Science: Water Research & Technology, 8(1), 134-148. Available at: [Link]

-

Gomha, S. M., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1835-1853. Available at: [Link]

-

Chen, Y. C., et al. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 9(10), 1489. Available at: [Link]

-

PubMed. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Available at: [Link]

-

3ASenrise. 5-(4-Chlorophenyl)furan-2-carbaldehyde. Available at: [Link]

-

PubChem. 2-Furonitrile. Available at: [Link]

-

ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]

-

MDPI. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]

-

MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]

-

Bharanidharan, S., & Myvizhi, P. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. International Journal of Minor Fruits, Medicinal and Aromatic Plants, 6(2), 1338-1339. Available at: [Link]

-

Wikipedia. 2-Furonitrile. Available at: [Link]

-

Agilent. Analysis of furan in food. Available at: [Link]

-

PubChem. Pyrrole-2-carbonitrile. Available at: [Link]

-

Shimadzu. Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Available at: [Link]

-

International Journal of Pure and Applied Mathematics. (2018). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Available at: [Link]

-

ResearchGate. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]

-

Balakshin, M. (2022). Structural Analysis of Lignin-Based Furan Resin. Materials, 15(1), 350. Available at: [Link]

-

ResearchGate. FTIR spectra of furan-based copolyesters. Available at: [Link]

-

ResearchGate. FTIR spectra of furan-based copolyesters. Available at: [Link]

Sources

- 1. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-(4-Chlorophenyl)furan-2-carbaldehyde [3asenrise.com]

- 3. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(4-CHLOROPHENYL)-2-FURALDEHYDE | 34035-03-5 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. malayajournal.org [malayajournal.org]

- 10. mdpi.com [mdpi.com]

Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 5-(4-Chlorophenyl)furan-2-carbonitrile

Abstract

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity and the quantification of impurities for 5-(4-Chlorophenyl)furan-2-carbonitrile. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability testing in research and drug development environments.[1][2][3][4] The chromatographic separation was achieved on a C18 stationary phase with a gradient elution of acetonitrile and water. A photodiode array (PDA) detector was employed for spectral analysis and peak purity assessment.[5][6][7][8][9] The method demonstrated excellent linearity, precision, accuracy, and specificity, effectively separating the main component from its degradation products generated under forced degradation conditions.[10][11][12][13][14]

Introduction

5-(4-Chlorophenyl)furan-2-carbonitrile is a crucial building block in medicinal chemistry, with its derivatives showing potential therapeutic activities.[15] The purity of such intermediates is paramount as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).[16] Therefore, a reliable and validated analytical method is essential for its quality control. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of compounds in complex mixtures.[8] This application note provides a detailed protocol for a stability-indicating HPLC method, which can distinguish the analyte from its potential degradation products, a critical requirement for stability studies.[12]

Experimental

Instrumentation and Reagents

-

HPLC System: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

-

Chromatographic Column: A C18 column (150 mm x 4.6 mm, 5 µm particle size) was used for separation.

-

Reagents: HPLC grade acetonitrile, methanol, and water were used. 5-(4-Chlorophenyl)furan-2-carbonitrile reference standard was of known purity.

Chromatographic Conditions

The selection of chromatographic conditions is pivotal for achieving optimal separation. A reversed-phase method was chosen due to the non-polar nature of the analyte.[17][18] Acetonitrile was selected as the organic modifier for its favorable UV transparency and elution strength for aromatic compounds.[18][19] A gradient elution was employed to ensure the timely elution of both the main peak and any potential impurities with varying polarities.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 40% B, 5-15 min: 40-80% B, 15-20 min: 80% B, 20-22 min: 80-40% B, 22-25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA Detector, 280 nm (for quantification), spectral data from 200-400 nm |

Sample Preparation

Accurate and consistent sample preparation is crucial for reproducible results.[20][21][22][23]

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 5-(4-Chlorophenyl)furan-2-carbonitrile reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 5-(4-Chlorophenyl)furan-2-carbonitrile sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to prevent column clogging.[21][24]

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][25]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[25] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[10][11][12][13][14] The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

-

Acid Hydrolysis: 1 mL of sample solution (1 mg/mL) + 1 mL of 0.1 N HCl, heated at 60°C for 4 hours.

-

Base Hydrolysis: 1 mL of sample solution (1 mg/mL) + 1 mL of 0.1 N NaOH, heated at 60°C for 2 hours.

-

Oxidative Degradation: 1 mL of sample solution (1 mg/mL) + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.

-

Thermal Degradation: The solid sample was kept in an oven at 105°C for 48 hours.

-

Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples were compared with that of an unstressed sample. The PDA detector was used to assess peak purity, ensuring that the main peak was spectrally homogeneous and free from co-eluting impurities.[5][6][7]

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions at different concentrations. A six-point calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was determined.

| Concentration (µg/mL) |

| 10 |

| 25 |

| 50 |

| 100 |

| 150 |

| 200 |

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.[1] The analysis was performed in triplicate at three concentration levels (80%, 100%, and 120% of the working concentration).

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1] Repeatability was assessed by six replicate injections of the sample solution on the same day. Intermediate precision was determined by analyzing the same sample on two different days by two different analysts. The relative standard deviation (RSD) of the peak areas was calculated.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

Method Development

The chromatographic conditions were optimized to achieve a symmetrical peak for 5-(4-Chlorophenyl)furan-2-carbonitrile with good resolution from any impurities. A PDA detector was used to identify the maximum absorption wavelength (λmax) of the analyte, which was found to be approximately 280 nm.[26] This wavelength was chosen for quantification to ensure high sensitivity.

Validation Summary

The validation results demonstrated that the method is suitable for its intended purpose.

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interference from degradation products | Peak purity index > 990 |

| Linearity (r²) | 0.9998 | r² ≥ 0.999 |

| Range | 10 - 200 µg/mL | - |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Repeatability (RSD%) | 0.45% | RSD ≤ 2.0% |

| Intermediate Precision (RSD%) | 0.82% | RSD ≤ 2.0% |

| LOD | 0.2 µg/mL | - |

| LOQ | 0.6 µg/mL | - |

The forced degradation studies showed significant degradation under basic and oxidative conditions, with minor degradation under acidic, thermal, and photolytic stress. In all cases, the degradation products were well-resolved from the main peak, confirming the stability-indicating nature of the method.

Visualizations

Caption: Experimental workflow for HPLC analysis of 5-(4-Chlorophenyl)furan-2-carbonitrile.

Caption: Logical relationship of method validation parameters.

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method for the determination of 5-(4-Chlorophenyl)furan-2-carbonitrile purity has been successfully developed and validated. The method is suitable for routine quality control analysis and for stability studies of the compound in pharmaceutical development. The use of a PDA detector provides additional confidence in peak identity and purity.

References

-

Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu Application News No. AD-0213. [Link]

-

Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Organomation. (n.d.). HPLC Sample Preparation. [Link]

-

ResearchGate. (n.d.). Ultra-Trace Analysis of Furanic Compounds in Transformer/Rectifier Oils with Water Extraction and high-performance liquid chromatography. [Link]

-

Royal Society of Chemistry. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]

-

ResearchGate. (2017). Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

National Institutes of Health. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. [Link]

-

American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

Shimadzu. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. [Link]

-

SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]

-

SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. [Link]

-

IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

-

ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]

-

Virginia Tech. (n.d.). Sample Preparation – HPLC. [Link]

-

Waters Corporation. (n.d.). Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran and Evaporative Light Scattering Detection in Under Three Minutes per Sample. [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

-

LCGC International. (2016). Peak Purity Algorithms using Diode Array Detectors. [Link]

-

National Institutes of Health. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

-

Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]

-

Contract Testing Laboratories of America. (2024). HPLC Analysis with Diode Array Detection. [Link]

-

ACS Publications. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. [Link]

-

MDPI. (n.d.). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. ctlatesting.com [ctlatesting.com]

- 9. hitachi-hightech.com [hitachi-hightech.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. sgs.com [sgs.com]

- 13. researchgate.net [researchgate.net]

- 14. acdlabs.com [acdlabs.com]

- 15. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iosrjournals.org [iosrjournals.org]

- 17. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 18. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. researchgate.net [researchgate.net]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. organomation.com [organomation.com]

- 22. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 23. greyhoundchrom.com [greyhoundchrom.com]

- 24. nacalai.com [nacalai.com]

- 25. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 26. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

In Vitro Evaluation of 5-(4-Chlorophenyl)furan-2-carbonitrile Analogs: A Guide to Assessing Anticancer Potential

Introduction: The Therapeutic Promise of Furan-Based Scaffolds

The furan ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer properties.[1] Among these, compounds featuring a 5-aryl-furan-2-carbonitrile core have garnered significant interest. The presence of a 4-chlorophenyl group at the 5-position of the furan ring, in particular, has been associated with potent cytotoxic effects against various cancer cell lines.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of novel 5-(4-Chlorophenyl)furan-2-carbonitrile analogs to elucidate their anticancer potential.

This document moves beyond a simple recitation of protocols. It is designed to be a self-validating system, grounding each experimental step in established scientific principles and providing the rationale behind key methodological choices. Our objective is to empower researchers to generate robust and reproducible data, accelerating the journey from compound synthesis to preclinical evaluation.

Compound Handling and Preparation: Ensuring Experimental Integrity

The journey of in vitro testing begins with the meticulous preparation of the test compounds. The solubility and stability of your 5-(4-Chlorophenyl)furan-2-carbonitrile analogs are critical parameters that can significantly impact the accuracy and reproducibility of your results.

Solubility and Stock Solution Preparation:

Many furan-based heterocyclic compounds exhibit limited aqueous solubility.[3] Dimethyl sulfoxide (DMSO) is a commonly used solvent to dissolve these compounds for in vitro assays.[1][3]

Protocol for Stock Solution Preparation:

-

Initial Solubility Test: Begin by assessing the solubility of your analog in 100% DMSO. Aim for a high-concentration stock solution, typically in the range of 10-50 mM, to minimize the final concentration of DMSO in your cell culture medium.

-

Weighing and Dissolving: Accurately weigh a precise amount of the compound and dissolve it in the appropriate volume of high-purity, anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility before use in cell-based assays.

-

Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Store at -20°C or -80°C, protected from light.

Working Dilutions and Vehicle Controls:

For cell-based assays, it is crucial to maintain a low final concentration of DMSO, as it can exert cytotoxic effects at higher concentrations.[5] A final DMSO concentration of ≤ 0.5% is generally considered safe for most cell lines.[6]

Key Consideration: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your highest compound concentration to account for any solvent-induced effects on the cells.[3]

Primary Screening: Assessing Cytotoxicity with the MTT Assay

The initial step in evaluating the anticancer potential of your analogs is to determine their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][7]

Principle of the MTT Assay:

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Workflow for the MTT Cytotoxicity Assay:

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol for the MTT Assay:

-

Cell Seeding: Seed your chosen cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and enter the logarithmic growth phase by incubating overnight at 37°C in a humidified 5% CO₂ atmosphere.[1]

-

Compound Treatment: Prepare serial dilutions of your 5-(4-Chlorophenyl)furan-2-carbonitrile analogs in complete cell culture medium. The concentration range should be broad enough to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control wells.

-

Incubation: Incubate the plates for 48 to 72 hours. The incubation time should be optimized based on the doubling time of the cell line.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution, such as DMSO, to dissolve the purple formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Data Presentation: Cytotoxicity of 5-(4-Chlorophenyl)furan-2-carbonitrile Analogs

| Analog | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| Analog 1 | MCF-7 | 48 | [Example Value] |

| Analog 2 | MCF-7 | 48 | [Example Value] |

| Analog 3 | HCT-116 | 72 | [Example Value] |

| Doxorubicin (Control) | MCF-7 | 48 | [Example Value] |

Mechanistic Elucidation: Unraveling the Mode of Action

Once the cytotoxic potential of your analogs has been established, the next crucial step is to investigate their mechanism of action. Based on existing literature for furan-based anticancer agents, promising avenues of investigation include the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[2][8]

Assessment of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[9] Several assays can be employed to detect apoptotic events.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Workflow for Annexin V/PI Apoptosis Assay:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol for Annexin V/PI Staining:

-

Cell Treatment: Treat cells with your analogs at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

Caspases are a family of proteases that are key mediators of apoptosis.[10] Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis.

Principle: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[6] Cleavage of this substrate by activated caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.

Protocol for Caspase-3/7 Activity Assay:

-

Cell Treatment: Seed cells in a white-walled 96-well plate and treat them with your analogs.

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

-

Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the Bcl-2 family of proteins.[11] Pro-apoptotic members like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the effector caspases-3 and -7, leading to the execution of apoptosis.[12]

Caption: The intrinsic apoptosis pathway potentially targeted by furan analogs.

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[13]

Principle: Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the DNA content.

Protocol for Cell Cycle Analysis:

-

Cell Treatment and Harvesting: Treat cells with the test compounds and harvest them at different time points.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Staining: Treat the cells with RNase A to remove RNA and then stain with a PI solution.[14]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) after treatment with your analog suggests that the compound interferes with cell cycle progression at that checkpoint.

Tubulin Polymerization Assay

Microtubules are dynamic polymers of α- and β-tubulin that are essential for various cellular processes, including mitosis.[8] Inhibition of tubulin polymerization is a well-established mechanism of action for many successful anticancer drugs.[15]

Principle: This assay monitors the polymerization of purified tubulin into microtubules in vitro. The polymerization can be tracked by measuring the increase in fluorescence of a reporter dye that binds to microtubules.[16][17]

Protocol for Tubulin Polymerization Assay:

-

Reaction Setup: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter, and GTP in a polymerization buffer.

-

Compound Addition: Add your 5-(4-Chlorophenyl)furan-2-carbonitrile analog at various concentrations. Include a known tubulin inhibitor (e.g., colchicine) as a positive control and a vehicle control.

-

Initiation of Polymerization: Initiate polymerization by incubating the reaction mixture at 37°C.

-

Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorescence plate reader.

Data Interpretation: A decrease in the rate and extent of fluorescence increase in the presence of your analog indicates inhibition of tubulin polymerization.

Mechanism of Tubulin Polymerization Inhibition:

Tubulin inhibitors can be broadly classified as either stabilizing or destabilizing agents.[15] Destabilizing agents, such as vinca alkaloids and colchicine, bind to tubulin and prevent its polymerization into microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing mitotic arrest and ultimately apoptosis.[8]

Caption: Mechanism of action of tubulin polymerization inhibitors.

Conclusion: A Pathway to Preclinical Development

This application note has outlined a systematic and scientifically rigorous approach to the in vitro evaluation of 5-(4-Chlorophenyl)furan-2-carbonitrile analogs. By following these detailed protocols and understanding the underlying principles, researchers can effectively assess the cytotoxic potential and elucidate the mechanism of action of their novel compounds. The integration of cytotoxicity screening with mechanistic assays provides a comprehensive data package that is essential for identifying promising lead candidates for further preclinical development in the quest for novel anticancer therapeutics.

References

-

Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2439. [Link]

-

Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11(3), 269-274. [Link]

-

Gross, A., McDonnell, J. M., & Korsmeyer, S. J. (1999). BCL-2 family members and the mitochondria in apoptosis. Genes & development, 13(15), 1899–1911. [Link]

-

Roy, K., & Singh, N. (2006). Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy. Current drug targets, 7(5), 581–593. [Link]

-

Boatright, K. M., & Salvesen, G. S. (2003). Mechanisms of caspase activation. Current opinion in cell biology, 15(6), 725–731. [Link]

-

Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature reviews. Drug discovery, 9(10), 790–803. [Link]

-

Hassan, M., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Current Pharmaceutical Design, 26(34), 4272-4286. [Link]

-

Patsnap. (2024). What are Tubulin inhibitors and how do they work?. [Link]

-

Tsuruta, F., & Kawahara, H. (2002). Apoptotic signaling pathways: caspases and stress-activated protein kinases. Journal of pharmacological sciences, 90(2), 109–114. [Link]

-

El-Kashef, H., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1787-1804. [Link]

-

Gaskin, F. (2011). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in molecular biology (Clifton, N.J.), 777, 15–28. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Wikipedia. (n.d.). Bcl-2 family. [Link]

-

Boster Biological Technology. (n.d.). Caspase Cascade. [Link]

-

de Oliveira, D. P., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific reports, 11(1), 1-10. [Link]

-

Asiri, A. M., & Khan, S. A. (2018). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 23(11), 2849. [Link]

-

Datta, S. R., et al. (2000). PI3K/Akt and apoptosis: size matters. Genes & development, 14(8), 887–893. [Link]

-

Wieczorek, E., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers, 12(8), 2197. [Link]

-

Martin, S. J., et al. (2008). Caspase activation cascades in apoptosis. Biochemical Society transactions, 36(Pt 1), 1–9. [Link]

-

Boster Biological Technology. (n.d.). Caspase signaling pathway: Significance and symbolism. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]

-

University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

-

Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature reviews. Molecular cell biology, 9(1), 47–59. [Link]

-

ResearchGate. (n.d.). Examples of furan derivatives with biological activity. [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

-

Wujec, M., et al. (2022). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 27(19), 6296. [Link]

-

Bio-Rad. (2022). PI3K-AKT Pathway Explained. [Link]

-

Shomu's Biology. (2019). Apoptosis Regulation by Genes | Bcl-2 Family. [Link]

-

Li, Y., et al. (2023). Dose–Effect Relationship of the Immunotoxicity, Neurotoxicity, Gastrointestinal Toxicity, and Hepatotoxicity of the Maillard Reaction Product 2-Acetylfuran. Foods, 12(13), 2588. [Link]

-

Cheng, X., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(4), 479–484. [Link]

-

National Center for Biotechnology Information. (2012). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. [Link]

-

Khan, I., & Al-Harrasi, A. (2023). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Molecules, 28(13), 5136. [Link]

-

ResearchGate. (n.d.). The effect of different concentrations of Dimethyl sulfoxide (DMSO) and glycerol as cryoprotectant in preserving Vero cells. [Link]

-

ResearchGate. (n.d.). How to determine highest safe concentration of plant extract for cytotoxicity assay over cancer cell line?. [Link]

-

Kildegaard, K. R., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1637–1649. [Link]

Sources

- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wisdomlib.org [wisdomlib.org]

- 10. abeomics.com [abeomics.com]

- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptotic signaling pathways: caspases and stress-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 16. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(4-Chlorophenyl)furan-2-carbonitrile

Welcome to the technical support center for the synthesis of 5-(4-Chlorophenyl)furan-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 5-(4-Chlorophenyl)furan-2-carbonitrile and which is recommended?